

Nisoxetine Hydrochloride: A Technical Safety and Toxicity Profile

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Compound of Interest		
Compound Name:	Nisoxetine hydrochloride, (-)-	
Cat. No.:	B12764176	Get Quote

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Abstract

Nisoxetine hydrochloride, a potent and selective norepinephrine reuptake inhibitor (NRI), has been a valuable tool in neuroscience research for decades. While it was initially investigated as an antidepressant, it never reached the market for clinical use. This technical guide provides a comprehensive overview of the available safety and toxicity data on nisoxetine hydrochloride, with a focus on preclinical and early clinical findings. The information is presented to aid researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and to inform the design of future studies. It is important to note that publicly available data on the comprehensive safety and toxicity of nisoxetine hydrochloride is limited, particularly concerning quantitative measures such as LD50 and NOAEL values from GLP-compliant studies.

Introduction

Nisoxetine hydrochloride acts by selectively blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.

[1] This mechanism of action underlies its potential therapeutic effects as well as its toxicological profile. This document synthesizes the available non-clinical and early clinical data to provide a detailed overview of the safety and toxicity of nisoxetine hydrochloride.



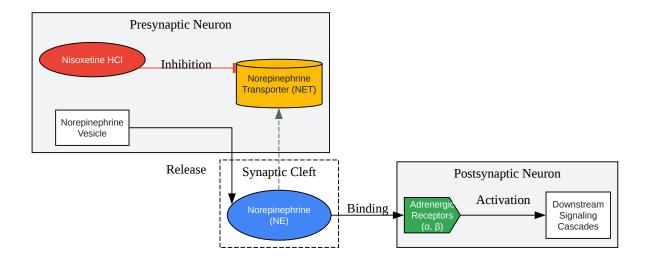
Pharmacodynamics and Mechanism of Action

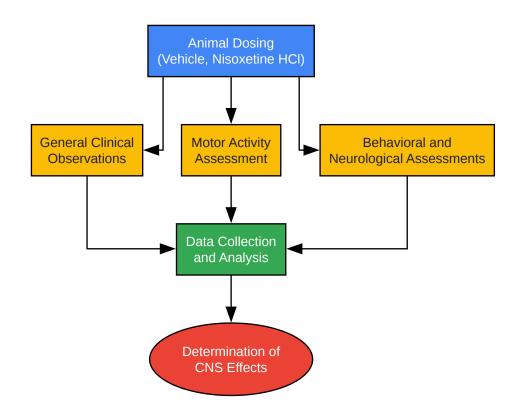
Nisoxetine is a high-affinity inhibitor of the norepinephrine transporter.[1] Its selectivity for NET over the dopamine transporter (DAT) and the serotonin transporter (SERT) is a key feature of its pharmacological profile.[2] The binding of nisoxetine to NET blocks the reuptake of norepinephrine from the synapse, thereby prolonging its action on adrenergic receptors.

Signaling Pathway

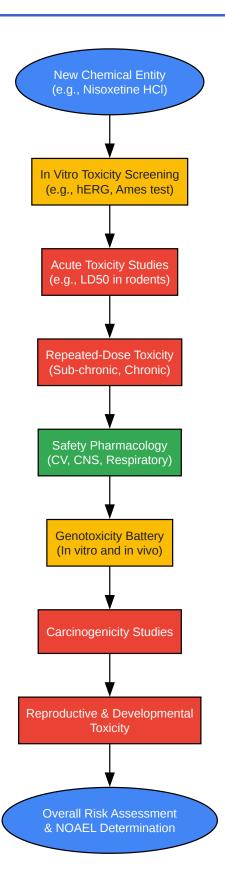
The primary signaling pathway affected by nisoxetine is the norepinephrine signaling cascade. By inhibiting NET, nisoxetine increases the availability of norepinephrine to bind to postsynaptic α - and β -adrenergic receptors, leading to downstream signaling events.











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References

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- 2. Interlaboratory comparison of motor activity experiments: implications for neurotoxicological assessments PubMed [pubmed.ncbi.nlm.nih.gov]
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